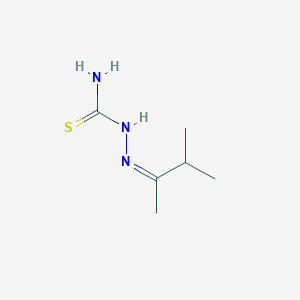
(2Z)-2-(3-methylbutan-2-ylidene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(3-methylbutan-2-ylidene)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-methylbutan-2-ylidene)hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(2Z)-2-(3-methylbutan-2-ylidene)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could produce a hydrazine derivative.
科学的研究の応用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research might explore its use as a therapeutic agent or drug precursor.
Industry: It could be used in the production of specialty chemicals or materials.
作用機序
The mechanism by which (2Z)-2-(3-methylbutan-2-ylidene)hydrazinecarbothioamide exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to (2Z)-2-(3-methylbutan-2-ylidene)hydrazinecarbothioamide include other hydrazinecarbothioamides and related hydrazone derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
7410-52-8 |
|---|---|
分子式 |
C6H13N3S |
分子量 |
159.26 g/mol |
IUPAC名 |
[(Z)-3-methylbutan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C6H13N3S/c1-4(2)5(3)8-9-6(7)10/h4H,1-3H3,(H3,7,9,10)/b8-5- |
InChIキー |
GFGYRYCEWGWUKZ-YVMONPNESA-N |
異性体SMILES |
CC(C)/C(=N\NC(=S)N)/C |
正規SMILES |
CC(C)C(=NNC(=S)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
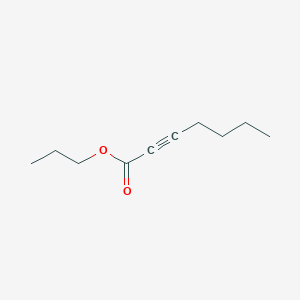
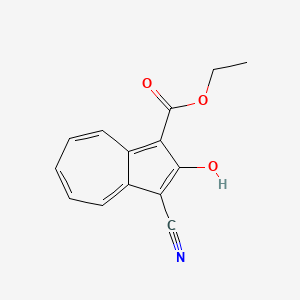
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
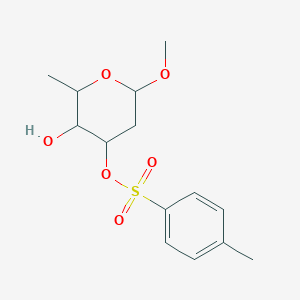

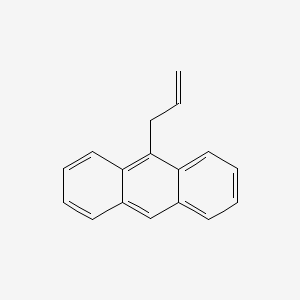
![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)

![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
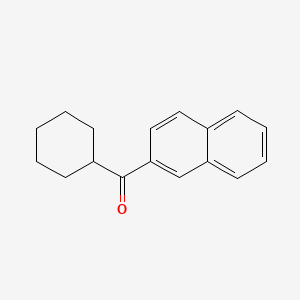
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)

